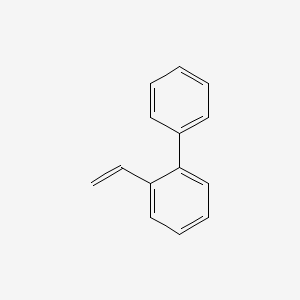

1,1'-Biphenyl, ethenyl-

Description

Structure

3D Structure

Properties

CAS No. |

30143-51-2 |

|---|---|

Molecular Formula |

C14H12 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

1-ethenyl-2-phenylbenzene |

InChI |

InChI=1S/C14H12/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h2-11H,1H2 |

InChI Key |

XIRPMPKSZHNMST-UHFFFAOYSA-N |

SMILES |

C=CC1=CC=CC=C1C2=CC=CC=C2 |

Canonical SMILES |

C=CC1=CC=CC=C1C2=CC=CC=C2 |

Other CAS No. |

30143-51-2 |

Origin of Product |

United States |

Synthetic Methodologies for Ethenylbiphenyl and Its Functionalized Analogues

Cross-Coupling Reactions for Biphenyl (B1667301) Scaffold Construction

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. Among these, palladium-catalyzed reactions have become indispensable for the construction of biaryl systems, which form the backbone of ethenylbiphenyl.

Suzuki–Miyaura Cross-Coupling Reactions

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become one of the most important and widely used methods for creating carbon-carbon bonds, particularly for the synthesis of biaryl compounds. wikipedia.orgethz.chlibretexts.org The reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org This method is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. libretexts.orgmdpi.com

The success of the Suzuki-Miyaura coupling is highly dependent on the catalyst system, which consists of a palladium source and a ligand. The ligand plays a crucial role in stabilizing the palladium center, promoting the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the reaction's efficiency and selectivity. yonedalabs.comlibretexts.org

For the synthesis of ethenylbiphenyl, which involves coupling a vinyl-substituted arylboronic acid with an aryl halide (or vice versa), the choice of ligand is critical. Electron-rich and bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step, especially when less reactive aryl chlorides are used as substrates. yonedalabs.comlibretexts.org Examples of commonly used phosphine ligands include trialkylphosphines, ferrocenylphosphines, and N-heterocyclic carbenes (NHCs). yonedalabs.com

The development of specialized ligands has been a major focus of research to improve the scope and efficiency of the Suzuki-Miyaura reaction. For instance, bulky, electron-rich phosphine ligands have proven effective for coupling traditionally challenging substrates like aryl chlorides. mdpi.com N-heterocyclic carbene (NHC) palladium complexes have also emerged as highly effective catalysts, often exhibiting superior activity and stability compared to phosphine-based systems. mdpi.comorganic-chemistry.org

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling

| Palladium Source | Ligand | Substrate Type | Reference |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Aryl Bromides | wikipedia.org |

| Pd₂(dba)₃ | SPhos | Aryl Chlorides | libretexts.org |

| [Pd(NHC)(cin)Cl] | IPr | Primary Amides | organic-chemistry.org |

| Pd/C | (none) | Aryl Halides | mdpi.com |

| Palladacycle | P(t-Bu)₃ | Aryl Chlorides | mdpi.com |

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired ethenylbiphenyl product. Key parameters that are often varied include the choice of base, solvent, and temperature. yonedalabs.com

Commonly used bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). ethz.ch The base is essential for the transmetalation step of the catalytic cycle. libretexts.org The solvent system often consists of an organic solvent such as dioxane, toluene (B28343), or dimethylformamide (DMF), frequently with the addition of water to aid in the dissolution of the base and facilitate the reaction. ethz.chyonedalabs.com

Several strategies can be employed to enhance the reaction yield. The use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times. gre.ac.uk The development of heterogeneous catalysts, such as palladium on charcoal (Pd/C), simplifies product purification and allows for catalyst recycling, which is particularly advantageous for industrial applications. ethz.chmdpi.com Furthermore, machine learning and automated synthesis platforms are being increasingly used to rapidly screen and optimize reaction conditions for complex Suzuki-Miyaura couplings. chemistryviews.org

A common side reaction in Suzuki-Miyaura coupling is the homocoupling of the boronic acid. mdpi.com This can often be minimized by carefully controlling the reaction conditions, such as ensuring the reaction is performed under an inert atmosphere to exclude oxygen. mdpi.com

Table 2: Optimization of Suzuki-Miyaura Reaction Conditions

| Parameter | Common Variations | Effect on Reaction | Reference |

|---|---|---|---|

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Affects transmetalation rate and can influence side reactions. | ethz.chnih.gov |

| Solvent | Toluene, Dioxane, DMF, THF/H₂O | Influences solubility of reagents and catalyst stability. | ethz.chnih.gov |

| Temperature | Room Temperature to >100 °C | Higher temperatures often increase reaction rates but can lead to decomposition. | ethz.chnih.gov |

| Additives | Phase-transfer catalysts | Can enhance reaction rates, especially in biphasic systems. | gre.ac.uk |

The Suzuki-Miyaura coupling is highly versatile and can be used to synthesize a wide array of substituted ethenylbiphenyls. This is achieved by using appropriately functionalized aryl halides and arylboronic acids. The reaction generally tolerates a variety of functional groups on both coupling partners, allowing for the direct synthesis of complex molecules without the need for protecting groups. wikipedia.orgnih.gov

For example, the synthesis of ethenylbiphenyls with electron-donating or electron-withdrawing substituents on either aromatic ring can be readily accomplished. beilstein-journals.org This capability is crucial for tuning the electronic and physical properties of the resulting molecules, which is important for applications in materials science and medicinal chemistry. The synthesis of sterically hindered biphenyls, which can be challenging to prepare using other methods, has also been successfully achieved using optimized Suzuki-Miyaura conditions. researchgate.net The reaction has also been extended to the synthesis of biphenyl-based arsine ligands by first introducing a diphenylarsino group via a palladium-catalyzed arsination, followed by a Suzuki-Miyaura coupling to construct the biaryl framework. rsc.org

Heck Cross-Coupling Reactions

The Heck reaction, discovered independently by Tsutomu Mizoroki and Richard F. Heck, is another powerful palladium-catalyzed method for forming carbon-carbon bonds. wikipedia.org It typically involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to produce a substituted alkene. wikipedia.orgorganic-chemistry.org

In the context of ethenylbiphenyl synthesis, the Heck reaction can be employed by coupling an aryl halide with styrene (B11656) or by coupling a vinyl halide with an aryl-substituted alkene. The catalyst system for the Heck reaction also consists of a palladium source and, often, a ligand. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). wikipedia.org

Ligands play a similar role in the Heck reaction as in the Suzuki-Miyaura coupling, influencing catalyst activity and stability. Both phosphine ligands and N-heterocyclic carbenes have been successfully used. mdpi.comorganic-chemistry.org In some cases, "ligandless" Heck reactions can be performed, often in the presence of a phase-transfer catalyst or in an ionic liquid, which can stabilize the palladium catalyst. wikipedia.orgresearchgate.net The development of highly active catalyst systems has enabled the use of less reactive but more economical aryl chlorides as substrates. diva-portal.org The reaction can also be performed under greener conditions, for instance, using water as a solvent and recoverable catalysts. nih.gov

Table 3: Common Palladium Catalysts for the Heck Reaction

| Palladium Source | Ligand/Additive | Substrate Type | Reference |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Aryl Bromides | wikipedia.org |

| PdCl₂ | (none) | Aryl Iodides | wikipedia.org |

| Palladacycle | (none) | Aryl Bromides/Chlorides | organic-chemistry.org |

| Pd EnCat® 40 | (none) | Aryl Bromides | nih.gov |

| Pd/C | (none) | Aryl Halides | rsc.org |

Ligandless Approaches and Phase-Transfer Catalysis

The Suzuki-Miyaura cross-coupling reaction, which typically involves the reaction of an aryl halide with an arylboronic acid catalyzed by a palladium complex, is a cornerstone for biphenyl synthesis. orgsyn.orglibretexts.orgwikipedia.org While traditionally employing phosphine-based palladium catalysts, a significant advancement has been the development of "ligandless" catalyst systems. orgsyn.org These systems offer the advantage of avoiding phosphine-related side reactions like aryl-aryl exchange. orgsyn.org The use of ligandless palladium nanoparticles has been explored, where the reaction mechanism still involves the fundamental steps of oxidative addition, transmetalation, and reductive elimination. mdpi.com The kinetics of such reactions can be complex due to the presence of different palladium forms in the catalyst and solution. mdpi.com

Phase-transfer catalysis (PTC) has emerged as a method to significantly enhance the rate of Suzuki-Miyaura reactions, particularly in biphasic systems. nih.govnih.gov The addition of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can lead to a remarkable increase in reaction rates, in some cases up to 12-fold. nih.gov This acceleration is attributed to a shift in the transmetalation pathway. nih.govnih.gov The use of PTC has enabled a broad substrate scope with reduced catalyst loading. nih.gov Microwave irradiation in conjunction with a phase-transfer catalyst has also been shown to decrease reaction times and catalyst quantities. researchgate.net

| Catalyst System | Key Features | Advantages | Ref. |

| Ligandless Palladium | Eliminates phosphine ligands | Avoids phosphine-related side reactions, improved efficiency | orgsyn.org |

| Phase-Transfer Catalysis | Employs PTC agents (e.g., TBAB) in biphasic systems | Significant rate enhancement, broad substrate scope, reduced catalyst loading | nih.govnih.gov |

Sonogashira Coupling Reactions and Related Approaches

The Sonogashira reaction is a cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly valuable for synthesizing arylalkynes and conjugated enynes, which can be precursors to ethenylbiphenyl. lucp.net The reaction is typically carried out under mild conditions, which allows for its application in the synthesis of complex molecules. wikipedia.org The reactivity of the halide in Sonogashira coupling generally follows the order: vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate > aryl bromide >> aryl chloride. wikipedia.org This differential reactivity can be exploited for selective couplings. wikipedia.org

Variations of the Sonogashira reaction have been developed, including copper-free versions. libretexts.org In these systems, the mechanism involves the oxidative addition of the halide to the palladium(0) complex, followed by the formation of a π-alkyne-palladium complex and subsequent deprotonation to form a palladium acetylide, which then undergoes reductive elimination. libretexts.org The choice of solvent polarity is crucial in Sonogashira reactions, as it can significantly impact the reaction rate and yield. lucp.net

Other Metal-Catalyzed Coupling Reactions for Biphenyl Formation

Besides Suzuki-Miyaura and Sonogashira couplings, several other metal-catalyzed reactions are instrumental in synthesizing biphenyls. rsc.org These include the Negishi, Stille, and Kumada couplings. eie.grnih.gov The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. nih.gov The Stille coupling utilizes organotin compounds, while the Kumada coupling employs Grignard reagents. libretexts.orgresearchgate.net Iron-catalyzed Suzuki-Miyaura reactions have also been reported, offering a more sustainable alternative to palladium. nih.gov

A one-pot Heck/Suzuki coupling has been successfully applied in the synthesis of (E)-4-styryl-biphenyl, demonstrating the utility of combining different coupling strategies. researchgate.net These varied methodologies provide a rich toolbox for accessing a wide array of substituted biphenyls. rsc.org

Alternative Synthetic Routes to Ethenylbiphenyl and its Precursors

While cross-coupling reactions are dominant, alternative synthetic strategies provide valuable pathways to ethenylbiphenyl and its precursors.

Friedel–Crafts Reactions for Biphenyl Functionalization

The Friedel–Crafts reaction is a classic method for attaching substituents to aromatic rings. sigmaaldrich.comresearchgate.net Friedel–Crafts acylation of biphenyl with acyl chlorides or anhydrides, using a strong Lewis acid catalyst like aluminum chloride (AlCl₃), is a primary route to producing acetylbiphenyls. sigmaaldrich.comacs.orgacs.org For instance, 4-acetylbiphenyl (B160227) can be generated as the main product from the reaction of biphenyl with acetyl chloride and AlCl₃. acs.org This ketone can then be converted to the ethenyl group through subsequent reactions, such as a Wittig reaction.

Friedel–Crafts alkylation can also be employed. nih.gov For example, reacting biphenyl with tert-butyl chloride in the presence of ferric chloride (FeCl₃) yields 4,4′-di-tert-butylbiphenyl. nih.gov However, Friedel-Crafts alkylation is prone to issues like polyalkylation and carbocation rearrangements, which can limit its synthetic utility. youtube.com

| Reaction Type | Reagents | Product | Ref. |

| Friedel–Crafts Acylation | Biphenyl, Acetyl chloride, AlCl₃ | 4-Acetylbiphenyl | acs.org |

| Friedel–Crafts Acylation | Biphenyl, Succinic anhydride (B1165640), AlCl₃ | 4-Phenylbenzoyl-propionic acid | nih.gov |

| Friedel–Crafts Alkylation | Biphenyl, tert-Butyl chloride, FeCl₃ | 4,4′-Di-tert-butylbiphenyl | nih.gov |

Aromatization of Cyclohexanone (B45756) Derivatives

The synthesis of functionalized biphenyls can be achieved through the aromatization of cyclohexanone derivatives. samipubco.comresearchgate.net This approach allows for the introduction of various functional groups at desired positions, which is not always straightforward with other methods. researchgate.netchemrxiv.org One developed method involves the regioselective aromatization of polysubstituted cyclohexanone derivatives using iodine and palladium on carbon (Pd/C) in dimethyl sulfoxide (B87167) (DMSO) at 90 °C, which affords functionalized biphenyls with at least one hydroxyl group in moderate to good yields. samipubco.comresearchgate.net Yields can range from 50-66% depending on the substituents on the phenyl ring. samipubco.com

Nickel-catalyzed acceptorless dehydrogenative aromatization of cyclohexanone derivatives has also been reported, providing another route to substituted phenols and biphenyls. researchgate.netchemrxiv.org These methods offer a complementary strategy for synthesizing polysubstituted biaryl derivatives from acyclic or alicyclic precursors. samipubco.com

Condensation Reactions

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. towson.edunumberanalytics.comnumberanalytics.comslideshare.net The Wittig reaction, for example, is a widely used method to convert aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.orgpressbooks.pub This reaction involves a phosphonium (B103445) ylide reacting with a carbonyl compound. wikipedia.org To synthesize ethenylbiphenyl, 4-biphenylcarboxaldehyde would be reacted with a methylenetriphenylphosphorane (B3051586) ylide. The formation of the stable triphenylphosphine (B44618) oxide byproduct is a major driving force for this reaction. pressbooks.pub

Another relevant condensation is the Claisen condensation, which is used to form β-keto esters from the reaction of two ester molecules. towson.edunumberanalytics.comnumberanalytics.com While not directly producing the ethenyl group, it is a key reaction for building up carbon skeletons that could be later converted to the desired product. Similarly, the aldol (B89426) condensation, reacting two aldehydes or ketones, is a powerful tool for C-C bond formation. towson.edunumberanalytics.com These condensation reactions are essential for creating the necessary precursors for more complex biphenyl derivatives.

Trimerization Reactions for Star-Shaped Biphenyl Derivatives

The synthesis of star-shaped molecules, which feature multiple "arms" radiating from a central core, is a significant area of research in materials science due to their unique photophysical and self-assembly properties. researchgate.net A primary strategy for constructing the core of these molecules is through trimerization reactions, particularly the [2+2+2] cyclotrimerization of alkynes, which efficiently forms a 1,3,5-trisubstituted benzene (B151609) ring. nih.gov While the direct trimerization of the vinyl groups of ethenylbiphenyl to form a central cyclohexyl or benzene core is not a prominently documented method, the principles of trimerization are central to creating the foundational structure onto which ethenylbiphenyl arms can be attached.

Transition metal catalysts, especially those based on rhodium, are widely employed for these cyclotrimerization reactions due to their high efficiency and selectivity under mild conditions. nih.gov The general approach involves the catalyzed cyclization of three alkyne units to furnish a highly substituted benzene ring, which serves as the central scaffold of the star-shaped molecule.

Following the formation of the central core, ethenylbiphenyl units can be introduced as the arms of the star-shaped molecule through various cross-coupling methodologies. nsf.gov Palladium-catalyzed reactions such as the Suzuki-Miyaura cross-coupling are particularly effective for this purpose. rsc.org In a typical synthetic sequence, a trihalogenated benzene core, formed via trimerization or other methods, is reacted with an ethenylbiphenylboronic acid or a similar organometallic derivative. This allows for the precise installation of the ethenylbiphenyl moieties at the periphery of the central core, leading to the final star-shaped architecture.

For instance, a common precursor to the central core is a tri-iodo derivative, which can be synthesized through the trimerization of a suitable iodo-substituted acetylenic compound. rsc.org This tri-iodo core then serves as a versatile platform for subsequent functionalization. The reaction with an appropriate ethenylbiphenylboronic acid derivative under Suzuki-Miyaura conditions would yield the desired star-shaped molecule with three ethenylbiphenyl arms.

| Reaction Type | Catalyst/Reagents | Precursor Core | Peripheral Unit | Product | Reference |

| Alkyne Cyclotrimerization | Rhodium(I) complexes | N/A (Alkynes) | N/A | 1,3,5-Trisubstituted Benzene | nih.gov |

| Suzuki-Miyaura Coupling | Palladium(0) complexes | Trihalogenated Benzene | Ethenylbiphenylboronic acid | Star-Shaped Ethenylbiphenyl Derivative | rsc.org |

Photochemical and Electrochemical Cyclization Approaches

Photochemical and electrochemical methods offer alternative, often milder, pathways for the cyclization of ethenylbiphenyl and its analogues, providing access to complex polycyclic aromatic structures. These methods rely on the generation of reactive intermediates, such as radical ions or excited states, to initiate intramolecular bond formation. nsf.govwustl.edu

Photochemical Cyclization

The photocyclization of 2-vinylbiphenyl is a well-studied reaction that proceeds via an intramolecular [4+2] cycloaddition, leading to the formation of 9,10-dihydrophenanthrene (B48381) derivatives. acs.orgiucr.org This reaction is typically initiated by UV irradiation, which excites the molecule to its singlet excited state. acs.orgnih.gov The cyclization is proposed to occur from the syn-rotamer of 2-vinylbiphenyl, where the vinyl group and the second phenyl ring are in proximity, allowing for efficient ring closure. iucr.orgmdpi.com The quantum yield of this photocyclization can be low due to the small population of the reactive syn-rotamer in the ground state. iucr.org However, in conformationally constrained analogues of 2-vinylbiphenyl, where the syn conformation is enforced, the photocyclization can proceed with high efficiency. iucr.orgorganic-chemistry.org The initial product of the photocyclization is an unstable 8a,9-dihydrophenanthrene, which rapidly undergoes a thermal iucr.orgnih.gov-suprafacial hydrogen shift to yield the more stable 9,10-dihydrophenanthrene. nih.govorganic-chemistry.org

| Substrate | Reaction Conditions | Intermediate | Final Product | Quantum Yield (Φ) | Reference |

| 2-Cyclopentenyl biphenyl | Direct Irradiation (Singlet) | trans-9,10-cycloalkyl-9,10-dihydrophenanthrene | trans-9,10-cycloalkyl-9,10-dihydrophenanthrene | 0.20–0.26 | acs.org |

| 2-Cyclohexenyl biphenyl | Direct Irradiation (Singlet) | trans-9,10-cycloalkyl-9,10-dihydrophenanthrene | trans-9,10-cycloalkyl-9,10-dihydrophenanthrene | 0.20–0.26 | acs.org |

| 2-Vinyl-1,3-terphenyl | Irradiation at 77 K | 8a,9-dihydrophenanthrene derivative | 9,10-dihydrophenanthrene derivative | High | iucr.org |

Electrochemical Cyclization

Electrochemical methods, particularly anodic oxidation, can also induce the cyclization of ethenylbiphenyl derivatives. These reactions proceed through the formation of a radical cation intermediate upon one-electron oxidation at the anode. nsf.govwustl.edu A notable example is the oxidative C-C bond formation in 2,2'-[2,2-Bis(4-dimethylaminophenyl)ethenyl]biphenyl. nih.gov In this system, a two-electron oxidation leads to the formation of a stable dication, which is a 9,10-dihydrophenanthrene derivative. nih.gov This process is reversible, with the starting diolefin being regenerated upon reduction, highlighting the potential for electrochromic applications. nih.gov

The general mechanism for such anodic cyclizations involves the initial oxidation of the electron-rich ethenylbiphenyl system to a radical cation. nsf.govwustl.edu This is followed by an intramolecular cyclization event, where the radical cation attacks the adjacent phenyl ring. A subsequent oxidation of the resulting radical to a cation, followed by deprotonation or other stabilization steps, yields the final cyclized product. wustl.edu The success and pathway of these reactions are highly dependent on the substrate structure, the electrochemical conditions, and the presence of nucleophiles in the reaction medium. nsf.gov

Polymerization of Ethenylbiphenyl: Mechanisms and Control

Homopolymerization of Ethenylbiphenyl

Homopolymerization involves the polymerization of 1,1'-Biphenyl, ethenyl- monomers exclusively, resulting in a polymer with repeating vinylbiphenyl units.

Anionic polymerization is a form of chain-growth polymerization initiated by a nucleophilic species. uni-bayreuth.de It is particularly well-suited for vinyl monomers with electron-withdrawing substituents, or those like 1,1'-Biphenyl, ethenyl-, which can stabilize the propagating anionic species through resonance. semanticscholar.org

Living anionic polymerization is a powerful technique for synthesizing polymers with well-defined structures. nasa.gov A key feature of this method is the absence of formal termination or chain transfer steps. semanticscholar.org In an ideal living system, the anionic propagating chain ends remain active indefinitely, unless deliberately terminated by the addition of a quenching agent. semanticscholar.org

This characteristic allows for exceptional control over the polymer's molecular weight and molecular weight distribution (polydispersity). nasa.gov The number average molecular weight can be precisely predetermined by the molar ratio of the monomer to the initiator. nasa.gov Since all chains are initiated simultaneously and grow at a similar rate, the resulting polymers typically have a very narrow molecular weight distribution, with polydispersity index (PDI or Đ) values approaching 1.0. nasa.gov The synthesis of poly(4-vinylbiphenyl) with narrow molecular weight distributions has been successfully achieved using these techniques. nasa.govaps.org The stability of the propagating benzylic anion, delocalized over the biphenyl (B1667301) group, makes 1,1'-Biphenyl, ethenyl- an excellent candidate for this controlled polymerization method.

The successful anionic polymerization of 1,1'-Biphenyl, ethenyl- depends on the careful selection of initiators and reaction conditions to maintain the living nature of the propagating chains.

Initiator Systems: The most common initiators for the anionic polymerization of styrenic monomers, including 1,1'-Biphenyl, ethenyl-, are organolithium compounds, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). nasa.govrsc.org Other systems, like diphenylmethylpotassium (DPM-K), have also been effectively used for related vinyl-biphenyl-pyridine monomers, indicating their suitability for creating stable carbanions from vinylaromatic compounds. acs.orgresearchgate.net Initiation typically occurs via the nucleophilic addition of the initiator's alkyl anion to the vinyl group of the monomer. uni-bayreuth.de

Reaction Conditions: Anionic polymerization is highly sensitive to protic impurities like water or alcohols, which can terminate the active chain ends. Therefore, reactions must be conducted under stringent anhydrous and anaerobic conditions. semanticscholar.org Aprotic solvents are required, with polar solvents like tetrahydrofuran (B95107) (THF) being commonly used to solvate the ions and accelerate polymerization. uni-bayreuth.deacs.org To control the high reactivity of the propagating anions and prevent side reactions, these polymerizations are often carried out at very low temperatures, such as -78 °C. acs.orgresearchgate.net

The following table summarizes experimental data from the anionic polymerization of 1,1'-Biphenyl, ethenyl-.

| Initiator | [M]/[I] Ratio | Solvent | Temperature (°C) | Conversion (%) | Mn (kg/mol) | Đ (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|---|

| s-BuLi | 25 | Cyclohexane (solvent for initiator) | N/A (Ball Mill) | 99 | 12.6 | 1.87 | rsc.org |

| s-BuLi | 50 | Cyclohexane (solvent for initiator) | N/A (Ball Mill) | 88 | 36.8 | 2.27 | rsc.org |

| s-BuLi | 100 | Cyclohexane (solvent for initiator) | N/A (Ball Mill) | 53 | 110 | 2.57 | rsc.org |

| DPM-K | N/A | THF | -78 | 100 | N/A | <1.3 | acs.orgresearchgate.net |

Note: The data from reference rsc.org pertains to mechanochemical polymerization initiated by an anionic species, where conditions differ from traditional solution polymerization.

Mechanochemistry utilizes mechanical force, typically from ball milling, to induce chemical reactions. rsc.org This technique has been applied to the solid-state polymerization of 1,1'-Biphenyl, ethenyl-. rsc.orgelsevierpure.com In a specific study, solid 1,1'-Biphenyl, ethenyl- monomer was polymerized using sec-butyl lithium as an initiator under high-speed ball-milling conditions. rsc.org

The research revealed a complex mechanism distinct from conventional solution anionic polymerization. elsevierpure.comrsc.org While the reaction is initiated by the alkyl anion, leading to the formation of polymer chains, the continuous mechanical force causes the fracture of these newly formed chains. elsevierpure.comrsc.org This fracture generates macroradicals, which then also participate in and dominate the subsequent propagation steps. elsevierpure.comrsc.org Consequently, the process is characterized by an anionic initiation followed by a radical-dominant propagation. rsc.org This dual mechanism means that typical features of living anionic polymerization, such as precise molecular weight control and narrow polydispersity, are not observed. rsc.orgelsevierpure.com The resulting polymers exhibit a broad molecular weight distribution (Đ > 1.8), as shown in the table above. rsc.org

Radical polymerization is a widely used industrial method for producing polymers from vinyl monomers. fujifilm.com The process involves chain reactions with three key steps: initiation, propagation, and termination. fujifilm.com

Free radical polymerization of 1,1'-Biphenyl, ethenyl- is feasible and leads to the formation of high molecular weight poly(4-vinylbiphenyl). aps.org

Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition. Common initiators include azo compounds like 1,1′-azobis(isobutyronitrile) (AIBN) or peroxides. fujifilm.comrsc.org These primary radicals then react with a monomer molecule to create a new, monomeric radical.

Propagation: The newly formed monomer radical adds to subsequent monomer molecules in a rapid, sequential fashion, extending the polymer chain. fujifilm.com For 1,1'-Biphenyl, ethenyl-, the propagating radical is located on the carbon adjacent to the biphenyl group. This radical is resonance-stabilized by the aromatic system, which makes the monomer well-suited for this type of polymerization, similar to styrene (B11656).

Termination: The growth of a polymer chain ceases through termination reactions, which typically occur when two propagating radicals combine (recombination) or through disproportionation. fujifilm.com

Unlike living anionic polymerization, conventional free radical polymerization offers less control over molecular weight and results in a broader molecular weight distribution. aps.org However, it is a robust method that is less sensitive to impurities and does not require cryogenic conditions. fujifilm.com Poly(4-vinylbiphenyl) has been successfully synthesized via free radical polymerization, yielding materials with distinct thermal and rheological properties. aps.orgresearchgate.net

Radical Polymerization

Controlled Radical Polymerization (CRP) Strategies

Copolymerization of Ethenylbiphenyl with Other Monomers

Copolymerization, the process of polymerizing two or more different monomers, is a key strategy to create materials with tailored properties that combine the characteristics of the individual homopolymers. uomustansiriyah.edu.iqbehinpolymerco.com 1,1'-Biphenyl, ethenyl- has been copolymerized with various monomers to enhance properties like thermal stability or to introduce specific functionalities. kpi.ua

For instance, random and alternating copolymers of 4-vinylbiphenyl (B1584822) and methyl methacrylate (B99206) have been synthesized. acs.org The fluorescence properties of these copolymers, particularly excimer formation, were found to depend on the fraction of vinylbiphenyl units in the polymer chain. acs.orgresearchgate.net Ethylene (B1197577) has also been copolymerized with 4-vinylbiphenyl using half-titanocene catalysts, resulting in high molecular weight copolymers with uniform compositions. shokubai.org Additionally, ethenylbiphenyl derivatives have been used in RAFT copolymerization with styrene to produce cross-linked block polymers. rsc.orgkaist.ac.kr

| Comonomer | Polymerization Method | Resulting Copolymer Type | Reference |

|---|---|---|---|

| Methyl Methacrylate | Radical Polymerization | Random and Alternating Copolymers | acs.org |

| Ethylene | Coordination Polymerization (Half-titanocene catalyst) | High Molecular Weight Copolymer | shokubai.org |

| Styrene | RAFT Polymerization | Cross-linked Block Copolymers | rsc.orgkaist.ac.kr |

| Maleic Anhydride (B1165640) | Radical Copolymerization | Alternating Copolymer | nii.ac.jp |

Statistical Copolymerization (e.g., with Styrene)

The statistical copolymerization of ethenylbiphenyl with other vinyl monomers, such as styrene, allows for the synthesis of materials with tailored properties. The bulky and rigid biphenyl group in the poly(4-vinylbiphenyl) (PVBP) backbone results in a higher glass transition temperature (Tg) compared to polystyrene (PS). A study on a series of statistical copolymers of 4-vinylbiphenyl and styrene, prepared via free radical polymerization, demonstrated a non-linear, monotonic decrease in the glass transition temperature as the styrene content increased. researchgate.net This relationship can be effectively described by the Gordon-Taylor equation. researchgate.net

Wide-angle X-ray scattering (WAXS) analysis of these copolymers revealed that both the backbone-to-backbone distance and the inter-phenyl distance decrease with a higher styrene content. researchgate.net This indicates that the incorporation of the smaller styrene monomer allows for more compact chain packing. The rheological properties of these copolymers are also significantly influenced by the comonomer ratio. researchgate.net

| Copolymer System | Polymerization Method | Key Findings | Reference |

| 4-vinylbiphenyl-stat-styrene | Free Radical Polymerization | Tg decreases non-linearly with increasing styrene content. researchgate.net | researchgate.net |

| Backbone-to-backbone and inter-phenyl distances decrease with increasing styrene content. researchgate.net | researchgate.net |

Alternating Copolymerization (e.g., with α-Chloromaleic Anhydride)

Alternating copolymerization is a powerful method to create polymers with a regular 1:1 arrangement of two different monomer units. This is often achieved through the formation of a charge-transfer complex between an electron-donating monomer and an electron-accepting monomer. A study on the copolymerization of 4-hydroxy-4′-vinylbiphenyl (a derivative of ethenylbiphenyl) with maleic anhydride resulted in an alternating copolymer. nii.ac.jp This suggests that ethenylbiphenyl, as an electron-rich monomer, can undergo alternating copolymerization with electron-deficient comonomers like α-chloromaleic anhydride.

The mechanism of such alternating copolymerizations often involves the formation of a charge-transfer complex between the comonomers prior to polymerization. acs.org This complex then polymerizes as a single unit, leading to the alternating structure. The formation of these complexes can be influenced by the solvent and temperature of the reaction.

| Copolymer System | Proposed Mechanism | Expected Outcome | Reference |

| 4-hydroxy-4′-vinylbiphenyl with maleic anhydride | Charge-transfer complex formation | Alternating copolymer | nii.ac.jp |

| Ethenylbiphenyl with α-chloromaleic anhydride | Charge-transfer complex formation | Alternating copolymer | acs.org |

Copolymerization with Alkenes and Dienes

Ethenylbiphenyl can be copolymerized with various alkenes and dienes to produce materials with a range of properties. For instance, the copolymerization of ethylene with 4-vinylbiphenyl has been successfully achieved using half-titanocene catalysts, yielding high molecular weight copolymers with uniform compositions. shokubai.orgacs.orgacs.orgfigshare.com The incorporation of the bulky biphenyl group can significantly alter the thermal properties of the resulting polyethylene-based material. figshare.com

Block copolymers of 4-vinylbiphenyl and isoprene (B109036) (an ABA-type block copolymer where A is poly-4-vinylbiphenyl and B is polyisoprene) have also been synthesized. nasa.gov These block copolymers exhibit interesting mechanical properties, and their morphology can be controlled by the casting solvent, which in turn can influence properties like permeation. nasa.gov

| Copolymer System | Catalyst/Method | Key Findings | Reference |

| Ethylene and 4-vinylbiphenyl | Half-titanocene catalysts | High molecular weight copolymers with uniform composition. shokubai.orgacs.orgacs.orgfigshare.com | shokubai.orgacs.orgacs.orgfigshare.com |

| 4-vinylbiphenyl and isoprene | Anionic polymerization | Forms ABA block copolymers with distinct mechanical properties. nasa.gov | nasa.gov |

Copolymerization for Specific Monolithic Column Applications

Polymer-based monolithic columns are increasingly used in chromatography due to their high permeability and efficiency. 4-Vinylbiphenyl is a valuable monomer in the fabrication of these columns, often in copolymerization with crosslinking monomers like ethylene dimethacrylate. sci-hub.sersc.orgresearchgate.net The biphenyl groups provide hydrophobic and π-π interaction sites, making the resulting monoliths suitable for reversed-phase chromatography. sci-hub.se

A novel reversed-phase monolithic column was developed by the thermal copolymerization of 4-vinylbiphenyl and an ionic liquid as functional monomers with ethylene dimethacrylate as the cross-linker. sci-hub.sersc.org These columns have demonstrated successful separation of various aromatic compounds, phenols, and anilines with high resolution and efficiency. sci-hub.se The porous properties and chromatographic performance of these monoliths can be fine-tuned by adjusting the composition of the polymerization mixture. acs.org

| Monolith Composition | Application | Key Features | Reference |

| Poly(4-vinylbiphenyl-co-ethylene dimethacrylate-co-ionic liquid) | Reversed-phase capillary electrochromatography | Excellent porous structure, high separation efficiency for aromatic compounds. sci-hub.sersc.org | sci-hub.sersc.org |

| Poly(4-vinylphenylboronic acid-co-pentaerythritol triacrylate) | Capillary liquid chromatography | Mixed-mode stationary phase with hydrophobic, hydrophilic, and ion-exchange interactions. researchgate.net | researchgate.net |

Copolymerization with Cyclic Monomers

The copolymerization of ethenylbiphenyl with cyclic monomers can lead to polymers with unique architectures and properties. Ring-opening metathesis polymerization (ROMP) is a powerful technique for the polymerization of cyclic olefins. wikipedia.orgnih.govrsc.org While direct copolymerization of ethenylbiphenyl via ROMP is not typical, functionalized cyclic monomers can be copolymerized with ethenylbiphenyl using other methods, or block copolymers can be synthesized. For instance, the synthesis of polyethylene-POSS (polyhedral oligomeric silsesquioxane) copolymers has been achieved through the ring-opening metathesis copolymerization of norbornenylethyl-POSS with cyclooctene, followed by hydrogenation. beilstein-journals.org

Cationic polymerization offers another route for copolymerizing vinyl monomers with cyclic monomers like cyclic ethers and thioacetals. researchgate.netnih.govnih.govrsc.org For example, the cationic copolymerization of vinyl ethers with cyclic thioacetals can produce degradable polymers with thioacetal linkages in the main chain. nih.gov While specific examples with ethenylbiphenyl are scarce, the principles of these reactions suggest the potential for creating novel copolymer structures.

| Copolymerization Type | Cyclic Monomer Example | Potential Polymer Architecture | Reference |

| Ring-Opening Metathesis Polymerization (ROMP) | Cyclooctene, Norbornene derivatives | Block or graft copolymers incorporating polyolefin segments. wikipedia.orgnih.govrsc.orgbeilstein-journals.org | wikipedia.orgnih.govrsc.orgbeilstein-journals.org |

| Cationic Polymerization | Cyclic ethers, Cyclic thioacetals | Copolymers with ether or thioacetal linkages in the backbone. researchgate.netnih.govnih.govrsc.org | researchgate.netnih.govnih.govrsc.org |

Mechanistic Investigations of Ethenylbiphenyl Polymerization

Understanding the fundamental mechanisms of polymerization is crucial for controlling the structure and properties of the resulting polymers.

Initiation and Propagation Pathways

The polymerization of ethenylbiphenyl can be initiated through various mechanisms, including free radical, anionic, and cationic pathways.

Free Radical Polymerization: This is a common method for polymerizing vinyl monomers. fujifilm.combyjus.comopen.edu The initiation step typically involves the thermal decomposition of an initiator, such as a peroxide or an azo compound, to generate free radicals. open.edu These radicals then add to the vinyl group of the ethenylbiphenyl monomer, initiating the polymer chain. The propagation step involves the successive addition of monomer units to the growing radical chain. The photostability of poly(4-vinyl biphenyl) has been investigated, with studies suggesting that the photodegradation mechanism is influenced by the mobility of free radicals within the polymer matrix. scirp.org

Anionic Polymerization: Anionic polymerization of ethenylbiphenyl, often initiated by organolithium compounds like sec-butyllithium, can produce polymers with well-defined molecular weights and narrow molecular weight distributions. uni-bayreuth.deyoutube.comyoutube.comacs.orgkobv.de The initiation involves the addition of the anionic initiator to the monomer, creating a carbanionic active center. youtube.comyoutube.com Propagation proceeds by the addition of monomer to this active center. The kinetics of anionic polymerization are influenced by factors such as the solvent and the nature of the counter-ion. kobv.de A study on the mechanochemical solid-state vinyl polymerization of 4-vinyl biphenyl with an anionic initiator revealed a different mechanism where the mechanical force caused fracture of the newly formed polymer chains, generating macroradicals that participated in the propagation, leading to a process where the anionic process governs initiation and the radical process dominates propagation. researchgate.netelsevierpure.comrsc.org

Cationic Polymerization: The cationic polymerization of ethenylbiphenyl has also been explored. nii.ac.jp This process is initiated by electrophilic species that add to the double bond of the monomer, generating a carbocationic active center. Propagation then occurs through the addition of monomer units to this growing carbocation.

| Polymerization Type | Initiator Example | Key Mechanistic Features | Reference |

| Free Radical | Benzoyl peroxide, AIBN | Initiation via radical addition to the vinyl group; propagation via radical chain reaction. fujifilm.combyjus.comopen.eduscirp.org | fujifilm.combyjus.comopen.eduscirp.org |

| Anionic | sec-Butyllithium | Initiation by nucleophilic addition to the vinyl group; propagation via carbanionic active centers. uni-bayreuth.deyoutube.comyoutube.comacs.orgkobv.deresearchgate.netelsevierpure.comrsc.org | uni-bayreuth.deyoutube.comyoutube.comacs.orgkobv.deresearchgate.netelsevierpure.comrsc.org |

| Mechanochemical Anionic | sec-Butyllithium (with ball-milling) | Anionic initiation followed by mechanical chain fracture and radical-dominated propagation. researchgate.netelsevierpure.comrsc.org | researchgate.netelsevierpure.comrsc.org |

| Cationic | Lewis acids, protonic acids | Initiation by electrophilic addition; propagation via carbocationic active centers. nii.ac.jp | nii.ac.jp |

The polymerization of 1,1'-Biphenyl, ethenyl-, commonly known as 4-vinylbiphenyl (4VBP), is a critical process for synthesizing poly(4-vinylbiphenyl) (PVBP), a polymer with notable thermal stability and unique optical and electronic properties. The control over the polymerization process dictates the final molecular architecture and, consequently, the material's performance. This article delves into specific mechanistic aspects that govern the polymerization of this monomer.

2 Chain Transfer Processes (e.g., β-elimination)

Chain transfer reactions are crucial in polymer synthesis as they influence the molecular weight of the resulting polymer. acs.org In the context of 4-vinylbiphenyl polymerization, these processes can be either undesirable side reactions or intentionally introduced to control the polymer architecture.

One of the most significant applications of controlled chain transfer is in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. google.com RAFT is a type of controlled radical polymerization that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA). google.comrsc.org This process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. google.com While detailed studies on the RAFT homopolymerization of 4VBP are limited in the provided context, the RAFT copolymerization of related multi-vinyl cross-linkers, such as 4,4′-divinylbiphenyl, with styrene has been successfully demonstrated. rsc.orgkaist.ac.kr In these systems, polylactide macro-chain transfer agents are employed to facilitate the controlled growth of polymer chains, leading to the formation of hierarchically porous polymers. rsc.orgkaist.ac.kr The choice of the RAFT agent is critical for controlling the polymerization of specific monomers. sigmaaldrich.com

β-Hydride elimination is another fundamental process relevant to polymerizations, particularly those catalyzed by transition metals. It involves the transfer of a hydrogen atom from the β-carbon of a growing polymer chain to the metal center, resulting in a metal-hydride and a polymer chain with a terminal double bond. This reaction can act as a chain termination or transfer step, thereby limiting the molecular weight of the polymer. While β-hydride elimination is a known pathway in many olefin polymerizations, specific studies detailing its role and kinetics in the homopolymerization of 4-vinylbiphenyl are not extensively covered in the available research. However, in the copolymerization of ethylene with 4-vinylbiphenyl using titanium-based catalysts, understanding potential side reactions like β-elimination is essential for controlling the copolymer's microstructure. acs.org

3 Role of Catalysts and Initiators in Polymerization Control

The selection of catalysts and initiators is paramount for controlling the polymerization of 4-vinylbiphenyl, enabling the synthesis of polymers with specific molecular weights, narrow polydispersity, and defined stereochemistry. nasa.govsigmaaldrich.com Various polymerization techniques, each employing distinct catalytic or initiation systems, have been utilized for 4VBP.

Anionic Polymerization: Living anionic polymerization is a powerful technique for producing well-defined polymers with narrow molecular weight distributions. nasa.gov For 4-vinylbiphenyl and its derivatives, initiators such as butyllithium (B86547) (BuLi) and diphenylmethylpotassium (DPM-K) have been effectively used. acs.orgnasa.govaps.org This method allows for the synthesis of polymers with predetermined molecular weights based on the monomer-to-initiator ratio. nasa.gov For instance, the anionic polymerization of 2-(4′-vinylbiphenyl-4-yl)pyridine, a derivative of 4VBP, with DPM-K at -78 °C proceeds to 100% yield with good control over polydispersity. acs.orgresearchgate.net Mechanochemical solid-state polymerization of 4-vinylbiphenyl has also been initiated with secondary butyl lithium, although this process was found to involve both anionic initiation and subsequent radical propagation due to mechanical force. researchgate.net

Radical Polymerization: Conventional free-radical polymerization, often initiated by thermal decomposition of compounds like azobisisobutyronitrile (AIBN), can be used to synthesize poly(4-vinylbiphenyl). aps.orgkpi.ua However, this method typically yields polymers with broad molecular weight distributions and less control over the architecture compared to living techniques. aps.org For more precise control, controlled radical polymerization (CRP) methods like RAFT are employed, which use specific chain transfer agents to mediate the reaction. rsc.orgsigmaaldrich.com

Catalytic Coordination Polymerization: Transition metal catalysts are primarily used for the copolymerization of 4-vinylbiphenyl with olefins like ethylene. acs.org For example, titanium-based catalysts, such as (tBuC5H4)TiCl2(O-2,6-iPr2C6H3) activated by methylaluminoxane (B55162) (MAO), have been shown to produce high-molecular-weight amorphous copolymers of ethylene and 4VBP with uniform compositions. acs.org The structure of the catalyst, specifically the cyclopentadienyl (B1206354) ligand, influences the incorporation of the comonomer and the final polymer properties. acs.org

The following table summarizes various polymerization systems used for 4-vinylbiphenyl and its derivatives.

| Polymerization Type | Monomer | Initiator / Catalyst System | Solvent | Temp. (°C) | Mₙ ( g/mol ) | Mₙ/Mₙ | Ref. |

| Anionic | 4-vinylbiphenyl | Butyllithium | Benzene (B151609) | 50 | - | Narrow | nasa.gov |

| Free Radical | 4-vinylbiphenyl | - | - | - | 27,000 | 2.1 | aps.org |

| Living Anionic | 4-vinylbiphenyl | Anionic Initiator | - | - | 71,000 | 1.05 | aps.org |

| Anionic | 2-(4′-vinylbiphenyl-4-yl)pyridine | DPM-K | THF | -78 | 10,700 | 1.13 | acs.orgresearchgate.net |

| Catalytic Copolymerization | Ethylene / 4-vinylbiphenyl | (1,2,4-Me3C5H2)TiCl2(O-2,6-iPr2C6H3) / MAO | Toluene (B28343) | 25 | 222,000 | 1.33 | acs.org |

| Free Radical | 4-pentafluorophenyloxy-4'-vinylbiphenyl | AIBN | Toluene | 60 | 11,200 | 2.1 | kpi.ua |

4 Kinetic Studies and Reaction Rate Analysis

The analysis of reaction kinetics provides fundamental insights into the polymerization mechanism, including the rates of initiation, propagation, and termination. acs.org For the polymerization of 4-vinylbiphenyl, kinetic studies have been performed under different reaction conditions.

In the living anionic polymerization of 4VBP derivatives, the reaction can proceed rapidly to completion. The polymerization of 2-(4′-vinylbiphenyl-4-yl)pyridine using diphenylmethylpotassium (DPM-K) as an initiator in tetrahydrofuran (THF) at -78°C reached 100% yield within 360 minutes. acs.orgresearchgate.net A similar monomer, 2-(4-vinylphenyl)pyridine, polymerized with the same initiator reached 100% yield in just 150 minutes under identical conditions. researchgate.net These living polymerizations are characterized by a linear relationship between molecular weight and monomer conversion, indicating a constant number of active species. sigmaaldrich.com

Kinetic investigations have also been conducted on the reactive species of poly(4-vinylbiphenyl). A study using pulse radiolysis examined the formation and reactions of poly(4-vinylbiphenyl) anions, comparing their kinetic behavior with that of biphenyl anions. acs.org Furthermore, the photophysics of PVBP has been explored by studying intracoil triplet-triplet annihilation in benzene solution. acs.org A kinetic model for this process suggests that triplet exciton (B1674681) mobility is limited in PVBP, with annihilation occurring via segmental diffusion. acs.org

The rate of polymerization is highly dependent on the chosen method and conditions. For example, in the AIBN-initiated free-radical polymerization of 4-pentafluorophenyloxy-4'-vinylbiphenyl, a derivative of 4VBP, the reaction was carried out for 24 hours at 60°C in toluene to achieve a 75% yield. kpi.ua In contrast, some anionic polymerizations show much faster rates at lower temperatures. acs.orgresearchgate.net

5 Regioselectivity and Stereoselectivity in Polymerization

Regioselectivity and stereoselectivity are critical aspects of polymerization that define the polymer's microstructure and, consequently, its physical properties. Regioselectivity refers to the orientation of monomer addition, while stereoselectivity pertains to the relative stereochemistry of adjacent chiral centers along the polymer backbone.

In the polymerization of 4-vinylbiphenyl, monomer units typically add in a head-to-tail fashion, which is common for vinyl monomers due to the greater stability of the resulting propagating radical or anion. acs.org Studies on the copolymerization of ethylene with 4-vinylbiphenyl using titanium-based catalysts have shown that the catalyst structure has a significant impact on regioselectivity. acs.org Analysis of the resulting copolymers by ¹³C NMR revealed the presence of repeated 4VBP incorporations, and the degree of head-to-tail insertions was found to be dependent on the specific cyclopentadienyl fragment of the catalyst. acs.org

The stereochemistry (tacticity) of poly(4-vinylbiphenyl) can also be controlled. Both atactic (random stereochemistry) and stereoregular (specifically, isotactic) forms of PVBP have been synthesized. nasa.govcore.ac.uk Generally, conventional free-radical polymerization leads to atactic polymers. aps.org In contrast, anionic polymerization techniques, particularly under specific conditions (e.g., using certain initiators in non-polar solvents), can produce stereoregular polymers. nasa.gov The synthesis of isotactic poly(4-vinylbiphenyl) has been reported, although the specific conditions were not detailed in the available results. nasa.gov The ability to control stereochemistry is significant, as it directly influences the polymer's properties; for instance, aromatic π-π interactions between the biphenyl groups are believed to have profound effects on the polymer's dynamics, a phenomenon that would be sensitive to the chain's stereochemical arrangement. aps.org

Polymer Architecture and Structural Characterization of Poly Ethenylbiphenyl

Control over Molecular Weight and Molecular Weight Distribution

The ability to control the molecular weight (MW) and molecular weight distribution (polydispersity index, PDI = Mw/Mn) of poly(ethenylbiphenyl) is crucial for tailoring its physical and rheological properties. Various polymerization techniques have been employed to achieve this control.

Living anionic polymerization is a highly effective method for producing PVBP with predetermined molecular weights and narrow molecular weight distributions. nasa.gov This technique involves initiators like butyllithium (B86547) and proceeds with reactive chain-propagating species that remain "living" in an inert environment, allowing for sequential monomer addition. nasa.gov This method can produce polymers with a Poisson distribution of chain lengths, theoretically yielding a PDI close to 1.0. nasa.gov For instance, anionic polymerization of 4-vinylbiphenyl (B1584822) in a benzene (B151609) solution can be used to synthesize well-defined polymers. nasa.govacs.org A product sheet for a commercially available PVBP synthesized via an anionic process shows a number-average molecular weight (Mn) of 30,000 g/mol with a PDI of 1.4. polymersource.ca

Free radical polymerization, using initiators like azobis(isobutyronitrile) (AIBN), has also been used to synthesize PVBP, both in bulk and in solution. acs.org This method generally results in a broader molecular weight distribution compared to living techniques. acs.orgresearchgate.net For example, research has been conducted on a series of PVBP samples prepared by both free radical and anionic methods, resulting in polydispersities ranging from 1.08 to 2.75. acs.orgacs.org

Controlled radical polymerization techniques, such as nitroxide-mediated polymerization, have been applied to vinylbiphenyl derivatives to achieve good control over the polymer architecture. researchgate.net Additionally, catalyst-based methods have been used to create high-molecular-weight copolymers of ethylene (B1197577) and 4-vinylbiphenyl with Mn values reaching up to 222,000 g/mol and PDIs between 1.33 and 2.06. figshare.comacs.org

The table below presents data from a study that synthesized various PVBP samples, illustrating the range of molecular weights and polydispersities achievable through different polymerization methods.

| Sample ID | Synthesis Method | Mn (kg/mol) | PDI (Mw/Mn) |

|---|---|---|---|

| PVBP171 | Anionic | 171 | 1.08 |

| PVBP193 | Free Radical (Solution) | 193 | 1.75 |

| PVBP217 | Free Radical (Bulk) | 217 | 2.75 |

| PVBP30 | Anionic | 30 | 1.4 |

This table is based on data reported for Poly(4-vinylbiphenyl) in scientific literature. acs.orgpolymersource.ca

Microstructural Analysis

The microstructure of a polymer chain refers to the arrangement of its monomeric units. For PVBP, key microstructural features include tacticity and regioregularity, which profoundly influence its physical properties, particularly its ability to crystallize. ncku.edu.tw

Tacticity describes the stereochemical arrangement of the biphenyl (B1667301) side groups along the polymer backbone. ncku.edu.tw The polymerization of vinylbiphenyl can lead to three different tactic forms:

Isotactic: The biphenyl groups are all on the same side of the polymer chain.

Syndiotactic: The biphenyl groups are on alternating sides of the polymer chain.

Atactic: The biphenyl groups are randomly arranged.

While atactic PVBP is typically amorphous, stereoregular isotactic and syndiotactic polymers can crystallize due to their ordered structures. ncku.edu.tw The synthesis of stereoregular PVBP has been achieved using specific catalyst systems. For example, a process utilizing a catalyst comprising a transition metal compound and an aluminoxane has been reported to produce highly syndiotactic poly(4-vinylbiphenyl). google.com This crystalline polymer exhibits a high melting point of 352 °C, confirming its stereoregular structure. google.com The synthesis of isotactic poly-4-vinylbiphenyl has also been reported. nasa.gov The ability to control tacticity allows for the production of crystalline PVBP with enhanced thermal and mechanical properties compared to its amorphous, atactic counterpart.

Regioregularity refers to the orientation of monomer units within the polymer chain. For a vinyl monomer like 1,1'-Biphenyl, ethenyl-, polymerization typically occurs via the vinyl group in a "head-to-tail" fashion. This is due to the greater stability of the propagating radical or anion on the carbon atom adjacent to the biphenyl ring (a secondary benzylic position) compared to the terminal carbon of the vinyl group. This strong energetic preference results in a polymer that is naturally highly regioregular.

While significant regio-irregularities (e.g., head-to-head or tail-to-tail linkages) are uncommon, the choice of catalyst can influence the degree of regioselectivity. Studies on the copolymerization of ethylene and 4-vinylbiphenyl have shown that the catalyst structure affects the degree of head-to-tail repeated insertions. figshare.comacs.org This indicates that while a high degree of regioregularity is inherent to the polymerization of vinyl monomers, it can be further refined by the synthetic methodology.

Chain Conformation and Dimensions

The conformation and dimensions of PVBP chains in solution or in the melt are critical parameters that dictate the material's macroscopic properties, including its viscoelasticity. acs.orgacs.org The bulky biphenyl side group significantly hinders bond rotation, leading to a stiffer polymer chain compared to many other vinyl polymers like polystyrene. acs.org

The stiffness of a polymer chain can be quantified by its statistical segment length (or Kuhn length, b) and its persistence length (lp). The persistence length is the length over which correlations in the direction of the chain are lost; a longer persistence length indicates a stiffer chain. nih.govpsl.eu

These parameters for PVBP have been determined experimentally using small-angle neutron scattering (SANS). acs.orgacs.org The results show that PVBP has a larger persistence length and statistical segment length than many common polymers, a direct consequence of its bulky biphenyl side chains. acs.org

| Polymer | Persistence Length (lp) [Å] | Statistical Segment Length (b) [Å] |

|---|---|---|

| Poly(4-vinylbiphenyl) (PVBP) | 10.7 | 7.35 |

| Polystyrene (PS) | 9.8 | 6.7 |

| Poly(vinylcyclohexane) (PVCH) | 10.2 | - |

| Polyisobutylene (PIB) | 7.7 | - |

This table compares the chain dimension parameters of PVBP with other common polymers, based on data from López-Barrón et al. acs.orgacs.org and Fetters et al.

The packing length (p) is a parameter that describes the volume occupied by a segment of a polymer chain and is related to the chain's "thickness" or "bulkiness". acs.org It is correlated with key rheological properties such as the entanglement molecular weight (Me) and the rubbery plateau modulus (GN0). acs.orgacs.org Due to its bulky side group, PVBP has a large packing length. acs.org This increased "fatness" of the chain means it entangles less easily than "skinnier" chains, resulting in a high entanglement molecular weight (Me = 58.3 kg/mol ) and a very low plateau modulus (GN0 = 0.065 MPa). acs.orgacs.orgresearchgate.net Despite its unique characteristics, PVBP has been shown to follow the universal power law dependence between the plateau modulus and the packing length (GN0 ∝ p–3), which holds for many common thermoplastic polymers. acs.orgacs.org

Helical Conformations and Helicity Control

The architecture of polymers derived from ethenylbiphenyl, such as poly(biphenylacetylene)s (PBPAs), often features helical conformations. nih.govacs.org The control of this helicity, specifically achieving a preferred one-handed helical structure (either right- or left-handed), is a significant area of research for developing advanced chiral materials. acs.orgnih.gov The induction of a preferred-handed main-chain helicity can be achieved through both covalent and non-covalent strategies. nih.govnii.ac.jp

A prominent method for helicity control is the "sergeants-and-soldiers" principle, where a small amount of a chiral monomer (the "sergeant") is copolymerized with a majority of achiral monomers (the "soldiers"). nih.gov Research has demonstrated that an extremely small quantity of chiral biphenylylacetylene (BPA) monomers, as low as 0.3–0.5 mol%, can effectively dictate the one-handed helicity of the entire polymer chain. acs.orgnih.gov The effectiveness of this control is significantly amplified when chiral substituents are placed at the 2-position of the biphenyl units, in close proximity to the polymer backbone. nih.govacs.orgnih.gov

Non-covalent interactions also play a crucial role in controlling helicity. For instance, the interaction of PBPAs with optically active small molecules, such as (R)- or (S)-1-phenylethanol, can induce a preferred-handed helicity in the polymer main chain. nih.gov This process can be dynamic and reversible. The helical structure, including the helical pitch and the absolute handedness, can be precisely determined using techniques like high-resolution atomic force microscopy (AFM) and X-ray diffraction. nih.govacs.orgnih.gov

Furthermore, the helical conformation can be influenced by external stimuli like solvents and temperature. In certain poly(biphenylacetylene)s with hydroxyl groups, a switch between high-twist and low-twist structures of the biphenyl moieties can be triggered by changing the solvent polarity. acs.org This switch, in turn, can cause a complete and rapid inversion of the induced helical sense. acs.org For example, adding a small volume of a polar solvent like dimethyl formamide (B127407) (DMF) to a toluene (B28343) solution of a polymer-chiral guest complex can flip the helix from one handedness to the other. acs.org The stability and memory of these induced helices can be preserved even after the chiral stimulus is removed. acs.orgnii.ac.jp

| Polymer System | Method of Helicity Control | Key Findings | Reference |

|---|---|---|---|

| Copolymers of achiral and chiral biphenylylacetylenes (BPAs) | Covalent ("Sergeants-and-Soldiers" effect) | As little as 0.3–0.5 mol% of a chiral BPA monomer can induce one-handed helicity in the entire polymer chain. | acs.orgnih.gov |

| Poly(biphenylacetylene)s (PBPAs) | Non-covalent (interaction with chiral alcohols) | A preferred-handed main-chain helicity can be induced in a sequential or synchronized manner upon interaction with optically active alcohols. | nih.gov |

| Poly(biphenylacetylene) with hydroxyl groups [poly(BPhDHPA)] | Solvent/Temperature-driven switch | Switching between high-twist (nonpolar solvents) and low-twist (polar solvents) biphenyl structures triggers rapid helix inversion. | acs.org |

Axial Chirality and Atropisomerism in Biphenyl-Containing Polymers

Atropisomerism is a form of stereoisomerism that arises from restricted rotation around a single bond, leading to isolable conformers. unacademy.comnumberanalytics.comwikipedia.org This phenomenon is also known as axial chirality, where the chirality is centered along an axis rather than a point or a plane. unacademy.cominflibnet.ac.iniupac.org In polymers containing biphenyl units, such as those derived from 1,1'-Biphenyl, ethenyl-, atropisomerism is a key stereochemical feature. unacademy.cominflibnet.ac.in

The C-C single bond connecting the two phenyl rings in a biphenyl moiety allows for rotation. inflibnet.ac.in In an unsubstituted biphenyl, this rotation is relatively free, and the molecule is achiral. inflibnet.ac.in However, when bulky substituents are present in the ortho positions of the phenyl rings, steric hindrance can significantly restrict this rotation. unacademy.comnumberanalytics.cominflibnet.ac.in If the energy barrier to rotation is high enough—defined by Michinori Ōki as corresponding to a half-life for interconversion of at least 1000 seconds at a given temperature—the distinct rotational isomers (atropisomers) can be isolated as stable, non-superimposable enantiomers. wikipedia.org The first experimental detection of atropisomerism was in 1922 in a tetrasubstituted biphenyl. wikipedia.orginflibnet.ac.in

In the context of biphenyl-containing polymers, the dynamic axial chirality inherent in the biphenyl side chains is crucial for the efficient transfer of chiral information from an optically active pendant group to the polymer backbone, enabling the formation of a preferred-handed helix. nii.ac.jp The stability of these atropisomers is conferred by repulsive interactions that inhibit rotation, with both the steric bulk of the substituents and the nature of the bond connecting the rings playing a role. wikipedia.org The presence of ortho substituents forces the biphenyl rings to be non-coplanar, often adopting a perpendicular or near-perpendicular arrangement to minimize steric clashes, which is the structural basis for the chiral axis. inflibnet.ac.in

| Concept | Description | Relevance to Biphenyl Polymers | Reference |

|---|---|---|---|

| Atropisomerism | Stereoisomerism resulting from hindered rotation around a single bond, leading to isolable rotamers. | Occurs in biphenyl-containing polymers due to restricted rotation around the C-C bond linking the phenyl rings, especially with bulky ortho-substituents. | unacademy.comwikipedia.org |

| Axial Chirality | Chirality that arises from the non-planar arrangement of groups about a chiral axis. | The restricted rotation in substituted biphenyl units creates a chiral axis along the pivotal C-C bond. | inflibnet.ac.iniupac.orgscribd.com |

| Conditions for Stability | A high energy barrier to rotation, often due to steric hindrance from bulky ortho-substituents. | The presence and size of substituents on the biphenyl pendants determine the stability of the atropisomers and the dynamic nature of the polymer's chirality. | numberanalytics.comwikipedia.orginflibnet.ac.in |

Self-Assembly and Supramolecular Organization

Formation of Supramolecular Polymers

Supramolecular polymers are polymeric arrays of monomeric units held together by reversible and directional non-covalent interactions. nih.gov20.210.105 Unlike conventional polymers that rely on covalent bonds, the dynamic nature of these non-covalent connections allows for properties such as self-healing, responsiveness to stimuli, and processability. nih.govnih.gov Biphenyl-containing molecules can act as monomers in the formation of such supramolecular structures. 20.210.105

The formation of supramolecular polymers is driven by specific recognition events between complementary binding groups on the monomers. 20.210.105 These interactions can include hydrogen bonding, π–π stacking, metal-ligand coordination, and host-guest interactions. nih.gov The resulting assemblies can range from random, entangled coils to highly ordered, shape-persistent one-dimensional filaments, mimicking biological structures like the cytoskeleton. nih.govmdpi.com

For biphenyl-based systems, the aromatic rings serve as key motifs for directing assembly. nih.gov For example, supramolecular polymeric fibers have been created from the association of monomers through multiple hydrogen bonds, with the final morphology being highly dependent on stoichiometry and the presence of cross-linking or end-capping agents. 20.210.105 The reversibility of the non-covalent bonds means that the polymerization process is often under thermodynamic control, allowing the structures to assemble and disassemble in response to environmental changes. mdpi.com This adaptability makes supramolecular polymers attractive for use as smart, adaptive materials. nih.gov

Hierarchical Self-Assembly and Nanostructures

Hierarchical self-assembly is a process where molecules organize into well-defined structures, which in turn serve as building blocks for the next level of organization, creating complexity over multiple length scales. bonghoonkim.comrsc.org This strategy is fundamental in nature for creating complex and functional materials from simple components. bonghoonkim.comnih.gov In polymer science, the self-assembly of block copolymers containing biphenyl units is a powerful bottom-up approach for fabricating soft colloidal hierarchies and ordered nanostructures. bonghoonkim.comnih.gov

Combining self-assembly at different length scales offers rich possibilities for constructing nanostructured matter. rsc.org For instance, block copolymers can be designed to first self-assemble at a scale of a few nanometers into structures like micelles or lamellae, driven by interactions such as ionic complexation or hydrogen bonding. rsc.org These initial structures can then be organized at a larger, microscale level. bonghoonkim.com One method involves using the receding contact line of an evaporating polymer solution to create periodic thickness modulations in a film, which then directs the alignment of the nanoscale domains within it. bonghoonkim.com

This hierarchical approach allows for the creation of complex nanostructures like core-shell-corona micelles and raspberry-like nanoparticles from linear triblock terpolymers in a one-pot synthesis. nih.gov The final morphology of these hierarchical structures is governed by factors such as the interfacial tensions between the different polymer blocks and their glass transition temperatures. nih.gov The ability to control structure at both the nanoscale and microscale simultaneously is crucial for applications in nanopatterning, sensor arrays, and optical elements. bonghoonkim.com

Role of π-π Stacking Interactions

Pi-pi (π-π) stacking is a critical non-covalent interaction that governs the self-assembly and structural organization of polymers containing aromatic moieties like biphenyl. mdpi.comnih.gov This interaction arises between π-orbitals of adjacent aromatic rings and can manifest in different geometries, such as face-to-face or edge-to-face (T-shaped) arrangements. mdpi.comresearchgate.net In the context of poly(ethenylbiphenyl) and related polymers, the planar, electron-rich biphenyl units are predisposed to engage in π-π stacking, which plays a vital role in the formation of ordered supramolecular architectures. nih.govresearchgate.net

These interactions are fundamental in directing the crystal packing and stabilizing the resulting structures. rsc.org For example, in the hierarchical self-assembly of certain diblock copolymers, π-π stacking is the key interaction driving the formation of 2D lamellar structures and more complex hierarchical micelles. rsc.org The strength and geometry of π-π stacking can be influenced by substituents on the aromatic rings and the surrounding environment, allowing for modulation of the final material's properties. rsc.org

While sometimes considered a weak force, the cumulative effect of multiple π-π interactions along a polymer chain can lead to highly stable and well-defined nanostructures, such as nanofibers and nanoribbons. mdpi.comrsc.org The interplay between π-π stacking and other non-covalent forces, like hydrogen bonding, allows for precise control over the self-assembly process, enabling the design of functional materials for applications in molecular recognition, sensing, and electronics. mdpi.comnih.govrsc.org The directionality of these interactions is crucial for achieving the high degree of internal order seen in many supramolecular polymer systems. nih.gov

Hydrogen Bonding and Other Non-Covalent Interactions in Assemblies

While π-π stacking is a dominant force in the assembly of biphenyl-containing polymers, other non-covalent interactions, particularly hydrogen bonding, are essential for creating complex and stable supramolecular structures. nih.govnumberanalytics.com Hydrogen bonds are directional interactions between a hydrogen atom donor and an acceptor (like oxygen or nitrogen), and their strength and directionality are widely exploited in supramolecular chemistry to guide self-assembly. nih.govmdpi.com

In many systems, hydrogen bonding works in concert with π-π stacking to stabilize a specific architecture. nih.govrsc.org For example, supramolecular 1D assemblies can be designed where arylamine molecules form pairs via π-stacking, and these pairs are then linked into chains through N–H⋯O hydrogen bonds with a co-former molecule like 18-crown-6. rsc.org The replacement of weaker hydrogen bonds with stronger ones can be a powerful strategy to direct the formation of a desired co-crystal structure. rsc.org

Dipole-dipole interactions : These occur between polar molecules and can influence the movement and alignment of polymer chains during self-assembly and repair processes. mdpi.com

Electrostatic interactions : Attractions or repulsions between charged species are fundamental in guiding the assembly of polyelectrolytes and ion-containing systems. numberanalytics.com

The precise control over the interplay of these various non-covalent interactions is key to designing new semiconducting materials and other functional polymers with improved properties in the solid state. osti.gov The combination of multiple weak interactions can lead to robust, yet dynamic and responsive, materials. nih.gov

Cross-Linked Networks and Gels

The formation of cross-linked networks transforms linear poly(ethenylbiphenyl) chains into a three-dimensional polymer structure, resulting in materials with distinct physical and chemical properties, often referred to as gels when swollen with a solvent. researchgate.net This process involves creating covalent or physical bonds between individual polymer chains, which renders the polymer insoluble and enhances its mechanical strength and thermal resistance. researchgate.netnih.gov The properties of the resulting network are highly dependent on the method of cross-linking, the type and concentration of the cross-linking agent, and the initial molecular weight of the polymer chains.

The synthesis of poly(ethenylbiphenyl) networks can be achieved through the copolymerization of 1,1'-Biphenyl, ethenyl- (also known as 4-vinylbiphenyl) with a multifunctional comonomer that acts as a cross-linker. Common cross-linking agents for vinyl polymers include divinylbenzene (B73037) (DVB) and ethylene glycol dimethacrylate (EGDM). kpi.uasapub.org The polymerization is typically initiated by free-radical initiators, such as azobisisobutyronitrile (AIBN), in a suitable solvent like toluene or benzene. acs.org Alternatively, radiation-induced cross-linking, for instance using gamma irradiation, can be employed to form the network structure, a method noted for its ability to create cross-links in solid-state polymers. researchgate.net In this method, the polymer is exposed to a radiation source, which generates free radicals on the polymer backbone, leading to intermolecular bond formation. researchgate.net

The structural characterization of poly(ethenylbiphenyl) gels begins with determining the gel content, which quantifies the fraction of the polymer that has been successfully incorporated into the insoluble network. This is typically measured by solvent extraction (e.g., using a Soxhlet extractor) to remove any uncross-linked, soluble polymer chains (the "sol" fraction). researchgate.net A high gel fraction indicates high cross-linking efficiency.

The swelling behavior of these gels is a critical characteristic, reflecting the network's ability to absorb and retain a solvent. The equilibrium swelling ratio (Q) is determined by the balance between the thermodynamic affinity of the polymer for the solvent (mixing free energy) and the elastic retractive force of the cross-linked network (elastic free energy). mdpi.com It is typically measured by immersing a dried gel sample in a solvent until equilibrium is reached and then calculating the ratio of the swollen volume or weight to the dry volume or weight. mdpi.comitu.edu.tr The swelling ratio is inversely related to the cross-link density; a higher concentration of the cross-linking agent leads to a more tightly linked network and thus a lower swelling capacity.

The expected influence of cross-linker concentration on the swelling ratio of a hypothetical poly(ethenylbiphenyl) gel in toluene is illustrated in the table below. This relationship is based on general observations in cross-linked polymer systems. itu.edu.trmdpi.com